N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034390-73-1
VCID: VC4409216
InChI: InChI=1S/C16H16FN3O2S/c17-13-1-2-14-12(9-13)10-15(23-14)16(21)19-4-7-22-8-6-20-5-3-18-11-20/h1-3,5,9-11H,4,6-8H2,(H,19,21)
SMILES: C1=CC2=C(C=C1F)C=C(S2)C(=O)NCCOCCN3C=CN=C3
Molecular Formula: C16H16FN3O2S
Molecular Weight: 333.38

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide

CAS No.: 2034390-73-1

Cat. No.: VC4409216

Molecular Formula: C16H16FN3O2S

Molecular Weight: 333.38

* For research use only. Not for human or veterinary use.

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide - 2034390-73-1

Specification

CAS No. 2034390-73-1
Molecular Formula C16H16FN3O2S
Molecular Weight 333.38
IUPAC Name 5-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C16H16FN3O2S/c17-13-1-2-14-12(9-13)10-15(23-14)16(21)19-4-7-22-8-6-20-5-3-18-11-20/h1-3,5,9-11H,4,6-8H2,(H,19,21)
Standard InChI Key IRJVCGMQOAPDRR-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)C=C(S2)C(=O)NCCOCCN3C=CN=C3

Introduction

Molecular Information:

PropertyValue
Molecular FormulaC15H15FN3O2S
Molecular Weight~321.36 g/mol
Functional GroupsImidazole, Ether, Carboxamide
Key FeaturesFluorine atom, Thiophene ring

Synthesis

The synthesis of this compound likely involves:

  • Formation of the benzo[b]thiophene scaffold: Using cyclization reactions with sulfur-containing precursors.

  • Introduction of the fluorine atom: Via electrophilic fluorination or substitution on the aromatic system.

  • Attachment of the imidazole moiety: Through alkylation or etherification to connect the ethoxyethyl chain.

  • Amide bond formation: Using carboxylic acid derivatives and coupling reagents like carbodiimides.

Potential Applications

This compound's structure suggests broad applications in medicinal chemistry:

  • Antifungal Activity: Imidazole derivatives are well-known for their antifungal properties.

  • Anticancer Potential: Fluorinated benzo[b]thiophenes have shown cytotoxic effects in various studies.

  • Enzyme Inhibition: The carboxamide group may interact with enzymes or receptors, making it a candidate for drug discovery.

Related Studies:

  • Compounds with similar scaffolds have demonstrated anticancer efficacy against cell lines such as HepG2 and MDA-MB-231 .

  • Fluorinated derivatives are often explored for enhanced pharmacokinetics and binding affinity to biological targets .

Biological Activity:

Although specific data on this compound is unavailable, related molecules exhibit:

  • Cytotoxicity: Against tumor cell lines due to their ability to inhibit specific kinases or disrupt cellular processes .

  • Drug-like Properties: Favorable ADME (absorption, distribution, metabolism, excretion) profiles due to fluorination .

Spectroscopic Characterization:

For compounds of this nature:

  • NMR (Nuclear Magnetic Resonance): Used to confirm structural integrity.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups like amides and ethers.

Challenges:

  • Synthetic complexity due to multi-step reactions involving sensitive intermediates.

  • Limited experimental data on biological activity specific to this compound.

Future Research:

  • Pharmacological Screening: Testing against microbial strains or cancer cell lines.

  • Structure-Activity Relationship (SAR): Modifying substituents to optimize efficacy.

  • Computational Studies: Docking simulations to predict binding modes with target proteins.

This compound represents a promising candidate for further exploration in drug discovery due to its unique structural features and potential biological activities.

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